molecular formula C17H12FN5O B2415905 6-[(3-Fluorophenyl)methyl]-3-phenyltriazolo[4,5-d]pyrimidin-7-one CAS No. 892478-87-4

6-[(3-Fluorophenyl)methyl]-3-phenyltriazolo[4,5-d]pyrimidin-7-one

Cat. No.: B2415905
CAS No.: 892478-87-4
M. Wt: 321.315
InChI Key: DYJVPAYTBHBPNN-UHFFFAOYSA-N
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Description

6-[(3-Fluorophenyl)methyl]-3-phenyltriazolo[4,5-d]pyrimidin-7-one is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring, with additional phenyl and fluorophenyl substituents. The presence of these substituents imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(3-Fluorophenyl)methyl]-3-phenyltriazolo[4,5-d]pyrimidin-7-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the triazole ring, followed by the introduction of the pyrimidine ring. The phenyl and fluorophenyl groups are then added through substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost, and environmental considerations. Industrial production often requires stringent control of reaction parameters to ensure consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

6-[(3-Fluorophenyl)methyl]-3-phenyltriazolo[4,5-d]pyrimidin-7-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse chemical entities .

Scientific Research Applications

6-[(3-Fluorophenyl)methyl]-3-phenyltriazolo[4,5-d]pyrimidin-7-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-[(3-Fluorophenyl)methyl]-3-phenyltriazolo[4,5-d]pyrimidin-7-one involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity. This interaction can lead to changes in cellular pathways and physiological responses. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 6-[(3-Fluorophenyl)methyl]-3-phenyltriazolo[4,5-d]pyrimidin-7-one include other triazolopyrimidines and related heterocyclic compounds, such as:

Uniqueness

What sets this compound apart is its specific substitution pattern, which imparts unique chemical and biological properties. The presence of both phenyl and fluorophenyl groups enhances its potential interactions with biological targets, making it a compound of interest for further research and development .

Properties

IUPAC Name

6-[(3-fluorophenyl)methyl]-3-phenyltriazolo[4,5-d]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12FN5O/c18-13-6-4-5-12(9-13)10-22-11-19-16-15(17(22)24)20-21-23(16)14-7-2-1-3-8-14/h1-9,11H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYJVPAYTBHBPNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C(=O)N(C=N3)CC4=CC(=CC=C4)F)N=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12FN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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